methyl 4-(7-hydroxy-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WYE-176115 are not widely documented in publicly available sources. it is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
WYE-176115 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WYE-176115 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical chemistry.
Biology: It is used in studies related to cellular processes and molecular biology.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of WYE-176115 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity.
Properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
methyl 4-(7-hydroxy-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C16H12O6/c1-8-11(6-14(22-8)16(19)20-2)12-7-21-13-5-9(17)3-4-10(13)15(12)18/h3-7,17H,1-2H3 |
InChI Key |
ZHUFEHQRVMTCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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